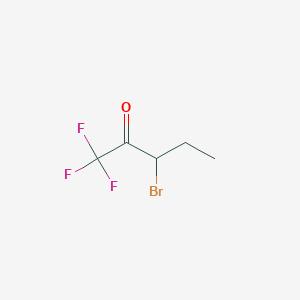

3-Bromo-1,1,1-trifluoropentan-2-one

Descripción

Structural Significance of 3-Bromo-1,1,1-trifluoropentan-2-one as an α-Brominated Trifluoromethyl Ketone

3-Bromo-1,1,1-trifluoropentan-2-one is a structurally significant molecule belonging to the class of α-brominated trifluoromethyl ketones. Its chemical architecture, featuring a bromine atom on the carbon adjacent (the α-position) to a carbonyl group, which is in turn bonded to a highly electron-withdrawing trifluoromethyl (CF₃) group, creates a highly reactive and versatile synthetic intermediate. The CAS number for this compound is 382-94-5, and its molecular formula is C₅H₆BrF₃O.

The key to its significance lies in the synergistic effect of its functional groups. The trifluoromethyl group, with its strong inductive effect, significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes the carbonyl group highly susceptible to attack by nucleophiles. Simultaneously, the bromine atom at the α-position serves as a good leaving group, making the α-carbon another electrophilic site ripe for nucleophilic substitution. This dual reactivity allows for a range of selective transformations. While specific research on the synthesis and reactions of 3-Bromo-1,1,1-trifluoropentan-2-one is not extensively detailed in the literature, its reactivity can be inferred from the well-established chemistry of related α-brominated trifluoromethyl ketones.

Interactive Table 1: Physicochemical Properties of 3-Bromo-1,1,1-trifluoropentan-2-one and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Bromo-1,1,1-trifluoropentan-2-one | 382-94-5 | C₅H₆BrF₃O | 219.00 scbt.com | 147.2 ± 35.0 |

| 1,1,1-Trifluoro-2-pentanone | 383-56-2 | C₅H₇F₃O | 140.10 | Not available |

| 3-Bromo-1,1,1-trifluoro-2-propanol | 431-34-5 | C₃H₄BrF₃O | 192.96 sigmaaldrich.com | 124.5 sigmaaldrich.com |

| 3-Bromo-1,1,1-trifluoroacetone | 431-35-6 | C₃H₂BrF₃O | 190.95 chemicalbook.com | Not available |

Note: Data is compiled from various chemical supplier databases and may have a margin of error. Boiling point for the title compound is a predicted value.

Broader Context: α-Haloketones as Key Intermediates

α-Haloketones are a class of organic compounds that have been recognized as highly valuable building blocks since their discovery. nih.gov Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This bifunctionality allows them to participate in a multitude of reactions to form a diverse range of more complex molecules. mdpi.com

One of the most significant applications of α-haloketones is in the synthesis of heterocyclic compounds. nih.govmdpi.comwikipedia.org For instance, they react with thioamides and thioureas to produce thiazoles and aminothiazoles, respectively. wikipedia.org They are also key starting materials in well-known named reactions such as the Hantzsch pyrrole (B145914) synthesis and the Favorskii rearrangement. wikipedia.org The reactivity of α-haloketones as alkylating agents is notably high due to the electron-withdrawing nature of the adjacent carbonyl group. wikipedia.org

The synthesis of α-haloketones is most commonly achieved through the direct halogenation of a ketone using a halogen source like elemental bromine (Br₂) or N-bromosuccinimide. mdpi.comwikipedia.org Their importance is further underscored by their role as key intermediates in the synthesis of numerous pharmaceutical compounds. mdpi.comnih.gov

Broader Context: Trifluoromethyl Ketones in Modern Chemistry

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.org Trifluoromethyl ketones (TFMKs) have thus become exceedingly valuable targets in their own right and as synthons for creating fluorinated pharmaceuticals. rsc.orgnih.govresearchgate.net The CF₃ group is known for its high electronegativity and lipophilicity, which can enhance a drug's metabolic stability and its ability to cross cell membranes. rsc.org

A significant feature of TFMKs is their ability to act as potent enzyme inhibitors. nih.govresearchgate.net The electron-deficient carbonyl group can exist in equilibrium with its hydrated form, a gem-diol, which can mimic the tetrahedral transition state of substrate hydrolysis in certain enzymes. researchgate.net This has made TFMKs a key functional group in the design of inhibitors for various enzyme classes, including proteases and esterases. researchgate.net

The synthesis of TFMKs can be achieved through various methods, including the oxidation of trifluoromethyl carbinols, trifluoromethylation of carboxylic acids and their derivatives, and the reaction of organometallic reagents with trifluoroacetic acid derivatives. researchgate.netorganic-chemistry.org Recent advancements have also explored photoinduced trifluoromethylation reactions using sources like CF₃Br. nih.gov The versatility of TFMKs extends to their use as intermediates in the construction of a wide range of fluorinated carbocycles and heterocycles. rsc.org

Interactive Table 2: General Reactions of α-Haloketones and Trifluoromethyl Ketones

| Chemical Class | Reagent Type | Reaction Type | Product Type |

| α-Haloketones | Nucleophiles (e.g., amines, thiols) | Nucleophilic Substitution | α-Substituted Ketones |

| α-Haloketones | Bases | Favorskii Rearrangement | Carboxylic Acid Derivatives |

| α-Haloketones | Thioamides/Thioureas | Cyclocondensation | Thiazoles/Aminothiazoles |

| Trifluoromethyl Ketones | Reducing Agents (e.g., NaBH₄) | Reduction | Trifluoromethyl Alcohols |

| Trifluoromethyl Ketones | Nucleophiles (e.g., amines, organometallics) | Nucleophilic Addition | Hemiaminals/Alcohols |

| Trifluoromethyl Ketones | Water | Hydration | Gem-diols |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-1,1,1-trifluoropentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3O/c1-2-3(6)4(10)5(7,8)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWCVQHZTNNLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 1,1,1 Trifluoropentan 2 One and Analogues

Nucleophilic Reactivity of Carbonyl Carbon in Trifluoromethyl Ketones

The carbonyl carbon in trifluoromethyl ketones, including 3-bromo-1,1,1-trifluoropentan-2-one, is highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon. core.ac.uk This inductive effect polarizes the C=O bond, making the carbon atom more electron-deficient and thus a prime target for nucleophiles.

The reactivity of the carbonyl carbon is a critical aspect of the chemistry of trifluoromethyl ketones. For instance, the addition of nucleophiles to the carbonyl group is a key step in many synthetic transformations. The enhanced electrophilicity of the carbonyl carbon in trifluoromethyl ketones facilitates these reactions, often leading to high yields of addition products. nih.govbeilstein-journals.orgbeilstein-journals.org The stability of the resulting tetrahedral intermediate is also influenced by the trifluoromethyl group.

Role of the Alpha-Halogen in Electrophilic Reactivity of α-Haloketones

The presence of a bromine atom at the alpha-position to the carbonyl group in 3-bromo-1,1,1-trifluoropentan-2-one introduces a site for electrophilic reactivity. While the carbonyl carbon is electron-deficient, the alpha-carbon bearing the bromine atom can also react with nucleophiles, typically through a substitution reaction where bromide acts as a leaving group.

However, the primary role of the alpha-halogen in the context of electrophilic reactivity often involves its influence on the enol or enolate form of the ketone. In acid-catalyzed reactions, the enol intermediate is the key nucleophile that attacks an electrophile. masterorganicchemistry.comlibretexts.org The presence of the alpha-bromo substituent can influence the stability and reactivity of this enol intermediate.

Enol and Enolate Intermediates in Halogenation Reactions

Enol and enolate intermediates are central to the halogenation of ketones. masterorganicchemistry.com In acidic media, the ketone tautomerizes to its enol form, which is the reactive nucleophile. masterorganicchemistry.comlibretexts.org The rate of acid-catalyzed halogenation is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. openstax.org For an unsymmetrical ketone, halogenation typically occurs at the more substituted alpha-carbon due to the greater stability of the more substituted enol. chemistrysteps.com

Under basic conditions, a proton is removed from the alpha-carbon to form an enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile that readily reacts with halogens. libretexts.org Unlike acid-catalyzed halogenation, base-promoted halogenation can be difficult to control at the mono-halogenation stage because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons, making the mono-halogenated product more reactive than the starting ketone. chemistrysteps.comlibretexts.orglibretexts.org

Interactive Table: Comparison of Acid- and Base-Catalyzed Halogenation

| Feature | Acid-Catalyzed Halogenation | Base-Promoted Halogenation |

| Reactive Intermediate | Enol | Enolate |

| Rate-Determining Step | Enol formation | Often nucleophilic attack |

| Control of Reaction | Generally stops at mono-halogenation | Prone to poly-halogenation |

| Regioselectivity | Halogenation at the more substituted α-carbon | Halogenation at the less hindered α-carbon |

Halogen Atom Transfer Processes

Halogen atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from one species to another. cdnsciencepub.com In the context of α-haloketones like 3-bromo-1,1,1-trifluoropentan-2-one, the carbon-bromine bond can undergo homolytic cleavage under certain conditions to generate a carbon-centered radical and a bromine atom. This process can be initiated by light or a radical initiator.

Recent advancements have seen the merging of halogen atom transfer with other catalytic cycles, such as metal catalysis, to achieve novel cross-coupling reactions. acs.org The generation of an alkyl radical via XAT from an alkyl halide allows for subsequent C-C bond formation. acs.org

Radical Pathways in Synthesis and Transformation

Radical reactions provide alternative pathways for the synthesis and transformation of trifluoromethyl ketones. For instance, the photochemical reduction of trifluoromethyl iodide in the presence of an electron donor can generate a trifluoromethyl radical, which can then participate in various reactions. organic-chemistry.org

The synthesis of complex molecules can involve radical cyclization reactions. For example, the reaction of 1-bromo-3,3,3-trifluoropropan-2-one with hydroxylamine (B1172632) can lead to an α-bromooxime, which can be converted in situ to a nitroso alkene. bath.ac.uk This intermediate can then undergo cycloaddition reactions. bath.ac.uk

Hydrate (B1144303) Formation Equilibrium of Trifluoromethyl Ketones in Aqueous Media

A characteristic feature of trifluoromethyl ketones is their propensity to form stable hydrates in aqueous solutions. beilstein-journals.org The strong electron-withdrawing effect of the trifluoromethyl group destabilizes the carbonyl group and favors the formation of the corresponding gem-diol (hydrate). This equilibrium is often shifted significantly towards the hydrate form compared to non-fluorinated ketones.

The formation of these stable hydrates has implications for the reactivity and biological activity of trifluoromethyl ketones. beilstein-journals.org For example, the hydrate can act as a transition-state analog inhibitor for certain enzymes. beilstein-journals.org The extent of hydrate formation is influenced by the solvent and the specific structure of the ketone.

Halogen-Exchange Reactions Involving Brominated Ketones

Halogen-exchange reactions, such as the Finkelstein reaction, provide a method to replace a halogen atom in an organic molecule with another. In the case of brominated ketones like 3-bromo-1,1,1-trifluoropentan-2-one, the bromine atom can potentially be exchanged for another halogen, such as iodine or chlorine, by treatment with an appropriate metal halide salt.

The efficiency of these exchange reactions depends on several factors, including the nature of the solvent, the metal cation, and the leaving group ability of the halide. acs.org These reactions are powerful tools for synthesizing a variety of halogenated compounds from a common precursor. acs.org

Defluorination Reactions of α-Trifluoromethyl Ketones

The transformation of the highly stable trifluoromethyl group in α-trifluoromethyl ketones represents a significant challenge in synthetic organic chemistry due to the strength of the carbon-fluorine bond. However, recent advancements have led to novel methodologies for the defluorination of these compounds, enabling their use as versatile building blocks for the synthesis of other valuable organofluorine molecules. These reactions often proceed through various mechanisms, including metal-catalyzed processes, reductive methods, and base-promoted eliminations.

One of the notable strategies is the palladium-catalyzed defluorination/arylation of α-trifluoromethyl ketones. researchgate.netrsc.org This reaction involves an unprecedented activation of the trifluoromethyl group, which proceeds through a combination of consecutive β-fluoride elimination and subsequent C–F bond oxidative addition. rsc.org This method allows for the transformation of the CF3 group and makes α-trifluoromethyl ketones useful as building blocks through C–F bond activation. rsc.org

Another innovative approach is the defluorinative carboimination of trifluoromethyl ketones. This reaction, initiated by a silver carbene-initiated rearrangement, functionalizes both a C–F bond and the carbonyl group in a single process. chemrxiv.orgacs.org This intramolecular cascade leads to the formation of medicinally relevant α,α-difluoroimines. chemrxiv.orgacs.org Mechanistic studies have highlighted the critical role of silver catalysis in the C–F bond cleavage and the subsequent aza-Claisen rearrangement. acs.org

Electroreductive defluorination offers another route to modify α-trifluoromethyl ketones. acs.org This method can produce difluoroenol silyl (B83357) ethers and other difluorinated compounds. acs.org A related strategy involves the phospha-Brook rearrangement of trifluoromethyl ketones. By reacting with phosphine (B1218219) oxides, trifluoromethyl ketones can be converted to difluoromethyl ketones. nih.gov Further tuning of the reaction conditions, such as increasing the amount of phosphine oxide and raising the temperature, can lead to the selective synthesis of monofluoromethyl ketones or even completely defluorinated methyl ketones. nih.govrsc.org

Transition-metal-free methods have also been developed. For instance, cesium carbonate (Cs2CO3) can promote the defluorination of α-trifluoromethyl carbonyl compounds in the presence of various nucleophiles. researchgate.net This reaction leads to the formation of β,β-S-, O-, or N-substituted α,β-unsaturated carbonyl compounds through a tandem defluorination and nucleophilic substitution process. researchgate.net

The following tables summarize key findings from various studies on the defluorination of α-trifluoromethyl ketones.

Table 1: Palladium-Catalyzed Defluorination/Arylation of α-Trifluoromethyl Ketones

| Substrate | Arylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Trifluoromethyl Aryl Ketone | Arylboronic Acid | Pd(OAc)2/DPEphos | α,α-Difluoro-β-aryl Ketone | Varies | rsc.org |

Table 2: Silver-Catalyzed Defluorinative Carboimination of Trifluoromethyl Ketones

| Trifluoromethyl Ketone | N-Allylaniline Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Triftosylhydrazone | N-allylaniline | AgOAc | α,α-Difluoroimine | 87 | chemrxiv.org |

Table 3: Defluorination of Trifluoromethyl Ketones via Phospha-Brook Rearrangement

| Substrate (Trifluoromethyl Ketone) | Reagent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Aryl-2,2,2-trifluoroethan-1-one | Diphenylphosphine oxide | K2CO3, Toluene, 80 °C | 1-Aryl-2,2-difluoroethan-1-one | Good | nih.gov |

| 1-Aryl-2,2,2-trifluoroethan-1-one | Diphenylphosphine oxide | K2CO3, Toluene, 110 °C | 1-Aryl-2-fluoroethan-1-one | Moderate | nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations on Electronic Structures

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of 3-Bromo-1,1,1-trifluoropentan-2-one. The presence of a highly electronegative trifluoromethyl (CF3) group and a bromine atom significantly influences the electron distribution within the molecule. The strong inductive effect (-I effect) of the CF3 group withdraws electron density from the adjacent carbonyl carbon, making it highly electrophilic. This increased electrophilicity is a key factor in the reactivity of trifluoromethyl ketones.

The bromine atom at the α-position also contributes to the electronic landscape, primarily through its inductive and resonance effects. While halogens are deactivating, they can donate electron density to the carbon backbone via resonance. Computational models can quantify these effects by calculating molecular orbital energies, electron density distributions, and electrostatic potential maps. These calculations reveal the partial charges on each atom, highlighting the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom, and the nucleophilic character of the carbonyl oxygen.

Mechanistic Probing via Computational Methods

Computational methods are instrumental in probing the mechanisms of reactions involving 3-Bromo-1,1,1-trifluoropentan-2-one. For instance, in nucleophilic substitution reactions where the bromine atom acts as a leaving group, DFT calculations can model the transition state structures and determine the activation energies for both SN1 and SN2 pathways. The reactivity of α-haloketones in SN2 reactions is notably enhanced compared to corresponding alkyl halides due to the inductive effect of the carbonyl group, which polarizes the C-Br bond. nih.gov

Furthermore, computational studies can elucidate the pathways of more complex reactions, such as rearrangements and cycloadditions. For example, the Favorskii rearrangement, a characteristic reaction of α-haloketones, can be modeled to understand the formation of the cyclopropanone (B1606653) intermediate and subsequent ring-opening. wikipedia.org Theoretical calculations can also predict the regioselectivity and stereoselectivity of reactions, such as the addition of nucleophiles to the carbonyl group, by comparing the energies of different reaction pathways. nih.gov

Analysis of Electrostatic Interactions in Fluorinated Ketones

The electrostatic interactions within 3-Bromo-1,1,1-trifluoropentan-2-one and between it and other molecules are crucial for understanding its physical properties and reactivity. The molecule possesses a significant dipole moment due to the polarized C=O, C-F, and C-Br bonds. kashanu.ac.ir Electrostatic potential maps generated from quantum chemical calculations can visualize the regions of positive and negative charge on the molecular surface.

These electrostatic interactions are particularly important in non-covalent interactions, such as hydrogen bonding and halogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. Computational analysis can quantify the strength of these interactions and their influence on the conformation and reactivity of the molecule.

Conformational Analysis of α-Halocarbonyl Compounds

The rotational isomerism around the Cα-C(O) bond in α-halocarbonyl compounds like 3-Bromo-1,1,1-trifluoropentan-2-one leads to different conformers. The relative stability of these conformers is governed by a combination of steric and electronic effects. wikipedia.org Generally, the most stable conformation is one where the bulky bromine atom and the carbonyl group are in a gauche or eclipsed orientation to minimize steric repulsion with the ethyl group.

Computational models can predict the potential energy surface for rotation around the Cα-C(O) bond, identifying the energy minima corresponding to stable conformers and the energy barriers for interconversion. Natural Bond Orbital (NBO) analysis can further reveal the stabilizing hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the carbonyl oxygen to the antibonding orbital of the C-Br bond (n → σ* interaction), which influence conformational preferences.

Kinetic and Thermodynamic Aspects of Reactions

For example, in nucleophilic substitution reactions, the calculated activation energies can predict the relative reactivity of different nucleophiles. Similarly, for reactions like the Dakin-West reaction, which can be used to synthesize α-aminoalkyl trifluoromethyl ketones, computational studies can elucidate the thermodynamic favorability of each step in the reaction mechanism. uzh.ch This information is crucial for optimizing reaction conditions to achieve higher yields and selectivity.

| Nucleophile | Solvent | ΔG‡ (kcal/mol) | ΔG (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |

|---|---|---|---|---|

| Cl⁻ | Acetonitrile | 22.5 | -5.2 | 1.2 x 10⁻³ |

| I⁻ | Acetonitrile | 20.1 | -8.9 | 3.5 x 10⁻² |

| OH⁻ | Water | 18.7 | -15.4 | 2.1 x 10⁻¹ |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Trifluoromethyl Ketones

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. For trifluoromethyl ketones, QSAR studies are often employed to predict their inhibitory activity against various enzymes. wur.nl

The development of a QSAR model for 3-Bromo-1,1,1-trifluoropentan-2-one and related compounds would involve calculating a set of molecular descriptors. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These descriptors, calculated for a series of related compounds with known activities, are then used to build a mathematical model that can predict the activity of new, untested compounds. Such models are valuable in drug discovery and toxicology for screening large libraries of compounds and prioritizing them for synthesis and testing.

| Descriptor | Description | Relevance |

|---|---|---|

| LogP | Octanol-water partition coefficient | Hydrophobicity and cell membrane permeability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Electrophilicity and reactivity towards nucleophiles |

| Molecular Volume | The volume occupied by the molecule | Steric interactions with a biological target |

| Dipole Moment | Measure of the polarity of the molecule | Electrostatic interactions |

Synthetic Utility and Advanced Organic Chemistry Applications of 3 Bromo 1,1,1 Trifluoropentan 2 One and Analogues

3-Bromo-1,1,1-trifluoropentan-2-one as a Core Synthon in Complex Molecule Synthesis

3-Bromo-1,1,1-trifluoropentan-2-one is a highly functionalized building block that serves as a valuable synthon in the assembly of complex molecules. Its chemical structure, featuring a reactive α-bromo ketone and an electron-withdrawing trifluoromethyl group, allows for a diverse range of chemical transformations. These characteristics make it a key intermediate in the formation of intricate carbon skeletons and the introduction of fluorine-containing moieties into larger structures.

Building Block for Carbon-Carbon and Carbon-Heteroatom Bond Formations

The presence of the bromine atom alpha to the carbonyl group makes 3-bromo-1,1,1-trifluoropentan-2-one an excellent electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group enhances the reactivity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack.

In the realm of carbon-carbon bond formation, while specific examples for 3-bromo-1,1,1-trifluoropentan-2-one are not extensively documented in readily available literature, its analogue, 1,1,1-trifluoropentan-2-one (B1594968), has been used in copper-catalyzed reactions, although with low yields in certain contexts. rsc.org The primary utility arises from the reaction of the α-bromo position with various carbon nucleophiles. For instance, in reactions analogous to those of other α-haloketones, it can react with enolates, organometallic reagents, and other carbanions to extend the carbon framework.

The formation of carbon-heteroatom bonds is a more prominently documented application. The electrophilic carbon bearing the bromine atom readily undergoes nucleophilic substitution (SN2) reactions with a variety of heteroatom nucleophiles. A close analogue, 3-bromo-1,1,1-trifluoroacetone, is known to react with thiols, such as nonanethiol, to form the corresponding thioether, 3-nonylthio-1,1,1-trifluoropropan-2-one. sigmaaldrich.com Similarly, the reaction of 5-bromo-1,1,1-trifluoro-2-pentanone with a thiol nucleophile has been shown to result in the formation of a new carbon-sulfur bond, which can be followed by an unexpected intramolecular cyclization. This reactivity is directly applicable to 3-bromo-1,1,1-trifluoropentan-2-one for the synthesis of molecules containing C-S, C-N, and C-O bonds.

Table 1: Examples of Bond Formations Using α-Bromo Trifluoromethyl Ketones

| Reactant | Nucleophile | Bond Formed | Product Type |

|---|---|---|---|

| 3-Bromo-1,1,1-trifluoroacetone | Nonanethiol | C-S | Thioether sigmaaldrich.com |

| 5-Bromo-1,1,1-trifluoro-2-pentanone | Thiol-containing quinoline | C-S | Tetrahydrofuran (B95107) derivative (via cyclization) |

Application in Heterocyclic Synthesis via α-Haloketone Reactivity

The α-haloketone motif is a cornerstone in the synthesis of a wide array of heterocyclic compounds. 3-Bromo-1,1,1-trifluoropentan-2-one is an ideal substrate for these transformations, most notably in the Hantzsch thiazole (B1198619) synthesis. mdpi.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. mdpi.comorganic-chemistry.orgresearchgate.net

The general mechanism for the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thiourea on the carbon bearing the bromine atom, displacing the bromide. The resulting intermediate then undergoes cyclization via the attack of a nitrogen atom onto the electrophilic carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. The reaction can be carried out under various conditions, including solvent-free and microwave-assisted methods, often providing high yields of the desired heterocyclic products. researchgate.netnih.gov

While specific examples detailing the use of 3-bromo-1,1,1-trifluoropentan-2-one in Hantzsch synthesis are not prevalent, the established reactivity of analogous α-bromo ketones strongly supports its utility in preparing 4-ethyl-5-(trifluoromethyl)thiazole derivatives. nih.govrsc.org These fluorinated thiazoles are of significant interest in medicinal chemistry due to their potential biological activities. mdpi.com For example, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and various aldehydes demonstrates the versatility of this reaction in creating complex thiazole structures. mdpi.com

Table 2: Hantzsch Thiazole Synthesis

| α-Haloketone Component | Thio-Component | Resulting Heterocycle Sub-structure |

|---|---|---|

| 3-Bromo-1,1,1-trifluoropentan-2-one | Thiourea | 4-Ethyl-5-(trifluoromethyl)thiazol-2-amine |

| 2-Bromoacetophenones | Thiourea/Selenourea | 2-Amino-4-aryl-thiazoles/selenazoles organic-chemistry.org |

Exploiting Reactivity of Trifluoromethyl Ketone Moiety

The trifluoromethyl ketone group is not merely a spectator in synthetic transformations. Its strong electron-withdrawing nature activates the carbonyl group, making it a key player in various reactions and a crucial functional group in the design of bioactive molecules.

Precursors for Fluorinated Alcohols and Ethers

The ketone functionality of 3-bromo-1,1,1-trifluoropentan-2-one can be readily reduced to form the corresponding secondary alcohol, 3-bromo-1,1,1-trifluoropentan-2-ol. Standard reducing agents like sodium borohydride (B1222165) are typically effective for this transformation. The resulting fluorinated alcohol is a valuable intermediate itself.

This alcohol can then be used to synthesize fluorinated ethers through reactions such as the Williamson ether synthesis. youtube.combyjus.comwikipedia.orgyoutube.com This classic method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com The synthesis of ethers from an alcohol and an alkyl halide is a robust and well-established method. youtube.comyoutube.com The resulting fluorinated ethers are important motifs in materials science and medicinal chemistry.

Role in Reversible Covalent Inhibition (Mechanistic Understanding)

Trifluoromethyl ketones (TFMKs) are well-established as potent reversible covalent inhibitors of various hydrolase enzymes, particularly serine proteases. nih.govacs.orgnih.govpnas.org The electrophilic nature of the ketone's carbonyl carbon, greatly enhanced by the adjacent trifluoromethyl group, is central to this inhibitory activity.

The mechanism of inhibition involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the TFMK. This attack forms a stable, yet reversible, tetrahedral hemiketal adduct. nih.govnih.gov This adduct mimics the transition state of the normal substrate hydrolysis reaction, effectively blocking the enzyme's catalytic activity. While the bond is covalent, its formation is reversible, which can be advantageous in drug design to minimize off-target effects associated with permanent inhibitors. Studies on enzymes like fatty acid amide hydrolase (FAAH) and SARS-CoV 3CL protease have demonstrated that TFMKs are effective inhibitors, often exhibiting time-dependent inhibition as the hemiketal adduct forms. nih.govnih.govpnas.org 3-Bromo-1,1,1-trifluoropentan-2-one, possessing this key TFMK functional group, is thus a candidate for the development of reversible covalent inhibitors.

Facilitating Diverse Fluorinated Analog Syntheses

The dual reactivity of 3-bromo-1,1,1-trifluoropentan-2-one makes it a versatile starting point for the synthesis of a wide range of fluorinated analogs. The introduction of fluorine or fluorinated groups can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which is a common strategy in drug discovery. core.ac.uksoton.ac.uk

The combination of the α-bromo and trifluoromethyl ketone functionalities allows for sequential or one-pot reactions to build molecular complexity. For example, the bromine can be displaced by a nucleophile, and the ketone can then be transformed into an alcohol, an alkene, or a new heterocyclic system. The synthesis of a substituted tetrahydrofuran from 5-bromo-1,1,1-trifluoro-2-pentanone and a thiol illustrates how unexpected and complex structures can arise from these types of building blocks. Furthermore, the reaction of the closely related 3-bromo-1,1,1-trifluoro-2-propanone with hydroxylamine (B1172632) leads to an α-bromooxime, which can be converted in situ to a nitroso-alkene for use in cycloaddition reactions to form complex heterocyclic structures. bath.ac.uk These examples highlight the potential of 3-bromo-1,1,1-trifluoropentan-2-one as a precursor for generating diverse and novel fluorinated compounds.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Bromo-1,1,1-trifluoropentan-2-one |

| 1,1,1-Trifluoropentan-2-one |

| 3-Bromo-1,1,1-trifluoroacetone |

| 3-Nonylthio-1,1,1-trifluoropropan-2-one |

| 5-Bromo-1,1,1-trifluoro-2-pentanone |

| Thiourea |

| Thioamide |

| Hantzsch thiazole |

| 4-Ethyl-5-(trifluoromethyl)thiazole |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |

| 3-Bromo-1,1,1-trifluoropentan-2-ol |

| Sodium borohydride |

| Fatty acid amide hydrolase (FAAH) |

| SARS-CoV 3CL protease |

| 3-Bromo-1,1,1-trifluoro-2-propanone |

| Hydroxylamine |

| α-Bromooxime |

Strategic Incorporation into Bioactive Scaffolds (Chemical Design Perspective)

The strategic incorporation of the trifluoromethyl ketone (TFMK) moiety, a key feature of 3-bromo-1,1,1-trifluoropentan-2-one and its analogues, is a pivotal strategy in modern medicinal chemistry for the rational design of novel therapeutic agents. chemrxiv.orgnih.gov The unique electronic properties of the TFMK group allow it to act as a bioisostere for other functional groups and, most notably, to function as a reversible covalent inhibitor. chemrxiv.orgnih.gov This capability stems from the high electrophilicity of the ketone's carbonyl carbon, which is significantly enhanced by the potent electron-withdrawing trifluoromethyl group. This allows the ketone to form a stable, yet reversible, hemiacetal or hemiketal with nucleophilic residues (like serine, cysteine, or threonine) in the active site of an enzyme.

From a chemical design perspective, the inclusion of a trifluoromethyl group offers several advantages beyond enhancing reactivity. The fluorine atoms can improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of a drug candidate is a critical parameter influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. soton.ac.uk The introduction of fluorine can strategically modulate lipophilicity to optimize these pharmacokinetic properties, which is a crucial consideration during the drug discovery process. soton.ac.ukcore.ac.uk

The value of the TFMK scaffold is exemplified by its successful integration into molecules targeting a range of diseases, including inflammatory conditions, cancer, and viral infections. chemrxiv.orgnih.gov For instance, researchers have efficiently synthesized an oseltamivir (B103847) derivative that incorporates a trifluoromethylketone moiety, and this new compound has demonstrated promising biological activity. chemrxiv.orgnih.gov This highlights how building blocks like 3-bromo-1,1,1-trifluoropentan-2-one serve as valuable precursors for introducing the TFMK warhead into complex, biologically active scaffolds. The bromo-substituent on the α-carbon provides a convenient synthetic handle for further elaboration and coupling to the desired molecular framework.

| Feature of Trifluoromethyl Ketone (TFMK) Moiety | Implication in Chemical Design of Bioactive Scaffolds |

| Reversible Covalent Inhibition | The highly electrophilic ketone carbon can react with nucleophilic residues in enzyme active sites to form a reversible covalent bond, leading to potent and selective inhibition. chemrxiv.orgnih.gov |

| Metabolic Stability | The C-F bonds are very strong, making the trifluoromethyl group resistant to metabolic degradation (e.g., P450 oxidation), which can increase the drug's half-life. core.ac.uk |

| Modulation of Physicochemical Properties | The incorporation of fluorine affects a molecule's pKa and lipophilicity, which can be fine-tuned to improve ADMET properties like oral bioavailability. soton.ac.ukcore.ac.uk |

| Enhanced Binding Affinity | The trifluoromethyl group can engage in favorable non-covalent interactions (e.g., dipole-dipole, multipolar) within a protein's binding pocket, potentially increasing potency. |

| Synthetic Handle | In precursors like 3-bromo-1,1,1-trifluoropentan-2-one, the bromine atom serves as a reactive site for coupling reactions, enabling the incorporation of the TFMK pharmacophore into diverse molecular architectures. |

Development of Novel Methodologies Inspired by Related Systems

The unique reactivity of α-halotrifluoromethyl ketones, including 3-bromo-1,1,1-trifluoropentan-2-one and its analogue bromotrifluoroacetone, has spurred the development of innovative synthetic methodologies. These methods often leverage the dual functionality of the molecule—the electrophilic carbonyl and the reactive carbon-halogen bond—to construct complex fluorinated molecules that were previously difficult to access.

A significant advancement is the use of bromotrifluoroacetone as a trifluoroacetonyl radical precursor under visible-light photocatalysis. chemrxiv.orgnih.gov This approach provides a mild and efficient pathway for the cross-coupling of the trifluoroacetonyl group with alkenes, representing a highly effective and atom-economical method for synthesizing valuable aliphatic trifluoromethyl ketones. chemrxiv.orgnih.gov Depending on the choice of photocatalyst and solvent, the reaction can be controlled to yield either the direct addition product or the corresponding bromo-substituted derivative. chemrxiv.orgnih.gov This methodology streamlines the direct introduction of the trifluoromethyl ketone group into target molecules during the drug discovery process. chemrxiv.orgnih.gov

Furthermore, the chemistry of α-trifluoromethyl ketones has inspired various other synthetic transformations. Copper-catalyzed reactions, for example, have been explored for the synthesis of trifluoromethylated heterocyclic scaffolds. Although a specific copper-catalyzed [4+2] annulation using 1,1,1-trifluoropentan-2-one resulted in low yields (<10%), the broader strategy highlights ongoing efforts to functionalize less acidic C(sp3)-H bonds adjacent to the ketone. rsc.org Other novel strategies include the synthesis of α-trifluoromethyl ketones through the nucleophilic trifluoromethylation of esters using fluoroform (HCF3), and the use of Negishi cross-coupling reactions to incorporate phenylalanine-derived trifluoromethyl ketones into peptide scaffolds for catalytic applications. beilstein-journals.orgnih.gov These varied approaches underscore the versatility of trifluoromethyl ketones as both synthetic targets and reactive intermediates in the development of new chemical reactions. sioc-journal.cn

| Methodology | Description | Key Features & Advantages |

| Visible-Light Photocatalysis | Radical addition of a trifluoroacetonyl group (from bromotrifluoroacetone) to olefins. chemrxiv.orgnih.gov | Utilizes mild reaction conditions; high atom economy; allows for controlled synthesis of either aliphatic TFMKs or their bromo-substituted derivatives. chemrxiv.orgnih.gov |

| Nucleophilic Trifluoromethylation | Synthesis of TFMKs from readily available methyl esters using a fluoroform/KHMDS system. beilstein-journals.org | Employs the potent greenhouse gas fluoroform as the trifluoromethyl source; provides a straightforward route to aromatic and aliphatic TFMKs. beilstein-journals.org |

| Copper-Catalyzed Annulation | [4+2] annulation of α,β-unsaturated ketoxime acetates with trifluoromethyl ketones to form 3-trifluoromethylated 3-hydroxy-cyclohexan-1-ones. rsc.org | Aims to functionalize less acidic C(sp3)-H bonds; provides access to trifluoromethylated cyclic systems. rsc.org |

| Negishi Cross-Coupling | Coupling of a prefunctionalized aryl bromide with a protected β-iodoalanine to synthesize phenylalanine-derived TFMKs. nih.gov | Enables the incorporation of the TFMK moiety into complex amino acid and peptide structures for applications in catalysis. nih.gov |

Future Directions and Emerging Research Trends

Development of More Sustainable and Efficient Synthetic Routes

The future of synthesizing 3-Bromo-1,1,1-trifluoropentan-2-one and related fluorinated ketones is centered on improving efficiency and environmental friendliness. Current research provides a foundation for these advancements. For example, methods for producing related precursors like 3-bromo-1,1,1-trifluoropropane (B1271859) from 3,3,3-trifluoropropene (B1201522) using an activated carbon catalyst have been shown to achieve high conversion, yield, and selectivity, offering economic advantages over previous methods. google.com Similar principles can be applied to streamline the synthesis of the target ketone.

Future synthetic strategies are expected to focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Catalytic Processes: Replacing stoichiometric reagents with catalytic amounts of less toxic and more recoverable materials. The use of copper bromide (CuBr) in the synthesis of related trifluorinated ketones points towards the potential of transition-metal catalysis in this area. beilstein-journals.org

Renewable Feedstocks: Investigating the potential use of bio-based starting materials to reduce reliance on petrochemical sources.

| Research Goal | Approach | Potential Benefit |

| Increased Efficiency | Use of activated carbon catalysts for precursor synthesis. google.com | High conversion and yield. |

| Reduced Waste | Designing high atom economy reaction pathways. | Lower environmental impact and cost. |

| Greener Reagents | Development of non-toxic, recoverable catalysts. | Improved safety and sustainability. |

Exploration of Novel Reactivity Patterns and Transformations

The unique electronic properties conferred by the trifluoromethyl group make 3-Bromo-1,1,1-trifluoropentan-2-one a candidate for discovering new chemical reactions. core.ac.uk The electron-withdrawing effect activates the C-Br bond for nucleophilic substitution while also influencing the reactivity of the carbonyl group.

Emerging research is likely to explore:

Palladium-Catalyzed Cross-Coupling: The successful use of palladium catalysts in Heck-type reactions with secondary trifluoromethylated alkyl bromides suggests a promising avenue for forming new carbon-carbon bonds with 3-Bromo-1,1,1-trifluoropentan-2-one. beilstein-journals.org This could be used to couple the pentanone structure with various alkenes and other organic fragments.

Intramolecular Cyclizations: Research on related 5-aryl-1,1,1-trifluoropentan-2-ones has shown they can undergo intramolecular Friedel-Crafts alkylation to form complex cyclic structures like (trifluoromethyl)dihydronaphthalenes. acs.org This indicates the potential for 3-Bromo-1,1,1-trifluoropentan-2-one derivatives to serve as precursors for novel carbocyclic and heterocyclic systems.

Unexpected Rearrangements: The treatment of similar 1,1,1-trifluoroalkanones with reagents like aluminum trichloride (B1173362) has led to unexpected rearrangements and the formation of novel products such as 1,1-dichloro-1-alkenones. beilstein-journals.org Investigating the behavior of 3-Bromo-1,1,1-trifluoropentan-2-one under similar Lewis acidic conditions could unveil new and synthetically useful transformations.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deeper understanding of why and how reactions involving 3-Bromo-1,1,1-trifluoropentan-2-one occur is crucial for optimizing existing transformations and discovering new ones. The application of advanced analytical and computational methods is a key future trend.

Key techniques for mechanistic insight include:

In-situ Spectroscopy: Using techniques like real-time NMR or IR spectroscopy to monitor reaction progress, identify transient intermediates, and gather kinetic data.

Kinetic Studies: Performing detailed kinetic analysis to determine reaction rate laws, which provides strong evidence for proposed mechanisms, such as distinguishing between SN1 and SN2 pathways at the C-Br bond.

Computational Chemistry: Employing theoretical methods like Density Functional Theory (DFT) to model reaction pathways. These calculations can determine the energies of reactants, transition states, and products, offering a molecular-level view of the reaction mechanism and explaining observed selectivity.

¹⁹F NMR Spectroscopy: This technique is particularly valuable for fluorinated compounds. It can be used with an internal standard, such as fluorobenzene, to accurately determine reaction yields and monitor the transformation of the fluorine-containing parts of the molecule. beilstein-journals.org

| Technique | Application | Insight Gained |

| Kinetic Studies | Determining reaction rate laws. | Elucidation of reaction mechanisms (e.g., SN2). |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Understanding molecular-level interactions and predicting reactivity. |

| ¹⁹F NMR | Monitoring reactions and quantifying products. beilstein-journals.org | Accurate yield determination and tracking of fluorinated species. beilstein-journals.org |

Integration with Catalytic Systems and Flow Chemistry Approaches

The modernization of synthetic organic chemistry involves the integration of powerful catalytic systems and advanced engineering approaches like flow chemistry. Applying these to the synthesis and reactions of 3-Bromo-1,1,1-trifluoropentan-2-one represents a significant area for future development.

Advanced Catalysis: There is substantial opportunity to explore a wider range of catalysts beyond the palladium and copper systems already investigated for related compounds. beilstein-journals.orgbeilstein-journals.org This includes photoredox catalysis, which uses light to drive chemical reactions, and enzymatic catalysis for highly selective and environmentally benign transformations.

Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch flasks offers numerous advantages, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. The precise control offered by flow systems is particularly beneficial for highly exothermic or fast reactions, which can be characteristic of organofluorine chemistry. This approach could be instrumental in developing safer and more efficient processes for the large-scale production and derivatization of 3-Bromo-1,1,1-trifluoropentan-2-one.

The synergy between advanced catalysis and flow chemistry will likely enable the development of automated, efficient, and safe synthetic routes to and from this versatile fluorinated building block, paving the way for its broader application in science and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.